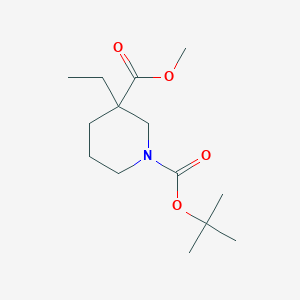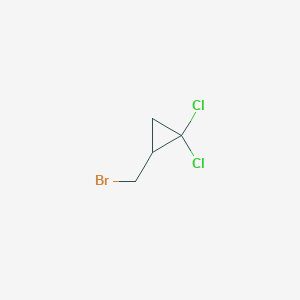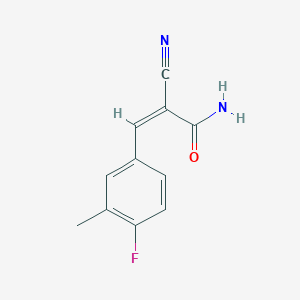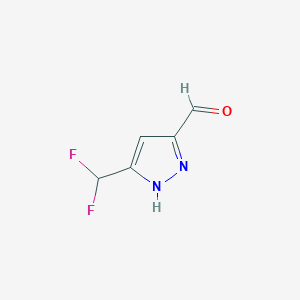
5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Characterization
- Novel pyrazole derivatives, including those similar to 5-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde, have been synthesized using various reagents and characterized by techniques like NMR, X-ray crystallography, and elemental analysis. These studies contribute to the understanding of the chemical structure and properties of such compounds (Hu, Ge, Ding, & Zhang, 2010).
Applications in Organic Synthesis
- Research has demonstrated the utility of related pyrazole carbaldehydes in organic synthesis, particularly in the formation of novel compounds with potential pharmaceutical applications. For instance, pyrazole derivatives have been used in the synthesis of antimicrobial agents, highlighting their importance in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Spectroscopic and Crystallographic Investigations
- In-depth spectroscopic and crystallographic studies have been conducted on pyrazole carbaldehydes, providing insights into their molecular structure, vibrational frequencies, and bonding features. Such research is crucial for understanding the physical and chemical characteristics of these compounds, which can influence their applications in various fields (Xu & Shi, 2011).
Investigation in Nonlinear Optics and Molecular Docking
- Pyrazole carbaldehydes have been studied for their potential in nonlinear optics, with research focusing on their electronic properties, such as HOMO and LUMO energies. Additionally, molecular docking studies have been performed to explore their potential biological activities (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).
Antimicrobial and Antioxidant Properties
- Several studies have highlighted the antimicrobial and antioxidant properties of compounds derived from pyrazole carbaldehydes. These findings are significant for developing new therapeutic agents and understanding the biological activities of these compounds (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
properties
IUPAC Name |
5-(difluoromethyl)-1H-pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)4-1-3(2-10)8-9-4/h1-2,5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSASNWWZWLGETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)
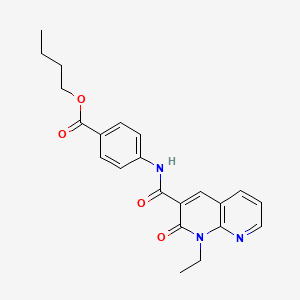
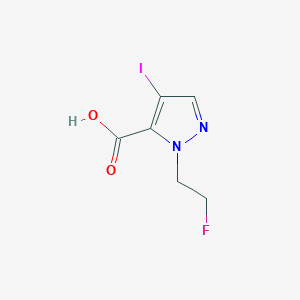
![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(2-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2586345.png)

![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2586349.png)
